molecular formula C9H13NS B3290697 Methyl({[2-(methylsulfanyl)phenyl]methyl})amine CAS No. 866781-87-5

Methyl({[2-(methylsulfanyl)phenyl]methyl})amine

Cat. No.: B3290697
CAS No.: 866781-87-5
M. Wt: 167.27 g/mol
InChI Key: KTFPJNJKRLUABW-UHFFFAOYSA-N
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Description

Methyl({[2-(methylsulfanyl)phenyl]methyl})amine (CAS 866781-87-5) is a secondary amine compound with the molecular formula C9H13NS and a molecular weight of 167.27 g/mol . This chemical features a methylamine group attached to a 2-(methylsulfanyl)phenyl)methyl scaffold, making it a valuable building block in organic synthesis and medicinal chemistry research . The methylsulfanyl (or methylthio) group attached to the aromatic ring is a key functional feature; such groups are known in chemical literature to act as good leaving groups in nucleophilic substitution reactions, particularly when paired with suitable nucleophiles . This reactivity provides a versatile handle for further structural diversification, allowing researchers to synthesize more complex molecules . The compound's structure, which incorporates both an amine and a thioether functional group, suggests potential for investigating hydrogen bonding interactions and molecular encapsulation processes, which are areas of interest in the development of supramolecular structures . As a secondary amine, it can serve as a precursor in the synthesis of a wide range of nitrogen-containing compounds. This compound is intended for research applications as a chemical intermediate and building block in laboratory settings. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

N-methyl-1-(2-methylsulfanylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-10-7-8-5-3-4-6-9(8)11-2/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFPJNJKRLUABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Amine and Organosulfur Chemistry

Methyl({[2-(methylsulfanyl)phenyl]methyl})amine is structurally defined by two key functional groups: an amine and a thioether (an organosulfur group). This places it at the intersection of two significant domains of organic chemistry.

Amines are organic derivatives of ammonia (B1221849) (NH₃) where one or more hydrogen atoms are replaced by alkyl or aryl groups. byjus.com They are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents on the nitrogen atom. britannica.com this compound is a secondary amine. The nitrogen atom in amines typically has a trigonal pyramidal geometry due to the presence of a lone pair of electrons, which makes them basic and nucleophilic. byjus.com Amines are fundamental in numerous industrial and biological processes, serving as building blocks for pharmaceuticals, dyes, and polymers. britannica.comairgasspecialtyproducts.com

Organosulfur chemistry involves the study of compounds containing carbon-sulfur bonds. nih.gov The thioether group (-S-), also known as a sulfide (B99878) group, is a key functional group in this class. Sulfur-containing compounds are crucial in organic synthesis and are found in a wide array of pharmaceuticals, natural products, and materials. nih.gov The presence of sulfur can influence a molecule's steric and electronic properties, as well as its metabolic stability, making organosulfur compounds valuable in drug design. nih.gov The combination of both amine and organosulfur functionalities within the same molecule, as seen in this compound, offers a unique chemical profile for further synthetic exploration.

Significance of the Methylsulfanylphenylmethylamine Moiety As a Synthetic Scaffold

A synthetic or molecular scaffold is a core structure of a molecule to which various functional groups can be attached. mdpi.com The design and synthesis of these scaffolds are fundamental to creating new molecules with specific properties, particularly in medicinal chemistry and materials science. mdpi.comresearchgate.net

The methylsulfanylphenylmethylamine moiety represents a potentially valuable scaffold due to its inherent structural features. The presence of both a nucleophilic secondary amine and a sulfur atom allows for a diverse range of chemical modifications. The aromatic ring provides a rigid framework and can be further functionalized, while the methylsulfanyl (-SCH₃) and methylamino (-NHCH₃) groups can influence the molecule's polarity, lipophilicity, and binding interactions.

Research into related structures highlights the utility of such scaffolds. For instance, molecules containing a methylsulfanyl phenyl group have been used as precursors in the synthesis of complex heterocyclic compounds and biologically active indole (B1671886) derivatives. minosegibutor.hunih.gov Similarly, other amine-containing scaffolds are widely used to develop new therapeutic agents. nih.govresearchgate.net The dual functionality of the methylsulfanylphenylmethylamine moiety makes it a promising starting point for constructing libraries of novel compounds for screening in drug discovery and for developing new materials.

Scope and Objectives for Advanced Research on Methyl 2 Methylsulfanyl Phenyl Methyl Amine

Direct Synthesis of this compound

The final step in forming the target molecule involves the creation of the N-methylbenzylamine moiety. Several classical and modern organic chemistry reactions can be employed for this purpose.

Nucleophilic Substitution Approaches to the Amine Moiety

One of the most fundamental methods for amine synthesis is the nucleophilic substitution reaction, typically involving an alkyl halide and an amine. libretexts.org In the context of this compound, this approach would utilize a 2-(methylsulfanyl)benzyl halide, such as the bromide or chloride, as the electrophile and methylamine (B109427) as the nucleophile.

The reaction proceeds via a standard SN2 mechanism, where the lone pair of electrons on the nitrogen atom of methylamine attacks the benzylic carbon, displacing the halide leaving group. pearson.comlibretexts.org

A significant challenge in this method is the potential for over-alkylation. libretexts.org The primary product, this compound, is itself a nucleophile and can react with another molecule of the benzyl (B1604629) halide to form a tertiary amine. This process can continue to form a quaternary ammonium (B1175870) salt. libretexts.org To favor the desired secondary amine, reaction conditions can be optimized, for instance, by using a large excess of methylamine to increase the probability that a molecule of the benzyl halide will react with the primary amine rather than the secondary amine product.

A related classical technique to avoid over-alkylation is the Gabriel synthesis, which is primarily used for making primary amines but can be adapted. This method uses the phthalimide (B116566) anion as an ammonia (B1221849) surrogate. libretexts.org The phthalimide anion can displace a benzyl halide, and subsequent hydrolysis or hydrazinolysis cleaves the phthalimide group to release the primary amine. libretexts.org For the target secondary amine, a subsequent reductive amination or direct alkylation step would be required.

Reductive Amination Pathways involving the Phenyl Ring System

Reductive amination is a highly efficient and widely used method for preparing amines from carbonyl compounds. ias.ac.inorganic-chemistry.org This pathway is one of the most practical routes to this compound. The process involves two key stages: the formation of an imine (or iminium ion) from a carbonyl compound and an amine, followed by the reduction of this intermediate to the target amine. ias.ac.in

For this specific synthesis, the starting materials are 2-(methylsulfanyl)benzaldehyde and methylamine. These react, typically under mildly acidic conditions, to form an N-methyl imine intermediate. This intermediate is then reduced in situ or in a subsequent step to yield this compound. researchgate.net

A variety of reducing agents can be employed, each with specific advantages. The choice of reagent is crucial, especially in "direct" or "one-pot" reductive aminations, where the reducing agent must selectively reduce the imine/iminium ion without significantly reducing the starting aldehyde. ias.ac.in

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationKey CharacteristicsTypical Conditions
Sodium BorohydrideNaBH₄Cost-effective and common, but can also reduce aldehydes and ketones. Often used in a two-step process where the imine is formed first. ias.ac.inMethanol or ethanol (B145695) solvent, often requires initial imine formation.
Sodium CyanoborohydrideNaBH₃CNLess reactive than NaBH₄. Selectively reduces iminium ions in the presence of carbonyls, allowing for one-pot reactions at mildly acidic pH (around 5-6). organic-chemistry.orgMethanol solvent, mild acid catalyst (e.g., acetic acid).
Sodium TriacetoxyborohydrideNaBH(OAc)₃Mild and selective reagent, particularly effective for a wide range of substrates. Does not require strictly controlled pH and is a non-toxic alternative to cyanoborohydride.Dichloromethane (DCM) or dichloroethane (DCE) solvent.
Catalytic HydrogenationH₂/Catalyst"Green" method using hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni). researchgate.netPressurized H₂ gas, metal catalyst (e.g., Pd/C), various solvents.

Novel Synthetic Routes for Benzylamine (B48309) Derivatives

Modern organic synthesis has introduced several innovative methods for creating benzylamine derivatives that offer advantages in efficiency, selectivity, and functional group tolerance. nih.gov

Three-Component Reactions: Mannich-like reactions can provide a rapid entry into functionalized benzylamines. For instance, a zinc-mediated three-component reaction of an aromatic halide, an amine, and paraformaldehyde can construct tertiary benzylamines in a single step. organic-chemistry.org

Catalytic Amination of Alcohols: "Borrowing hydrogen" or "hydrogen autotransfer" catalysis is an environmentally friendly approach where a benzyl alcohol is transiently oxidized to an aldehyde in situ. This aldehyde then undergoes reductive amination with an amine, using the hydrogen that was "borrowed" during the initial oxidation. This method avoids the need to pre-synthesize and isolate the aldehyde.

Alkene Carboamination: Copper-catalyzed three-component carboamination of styrenes with potassium alkyltrifluoroborates and amines has emerged as a direct method to assemble diverse benzylamine derivatives. nih.gov This reaction involves the addition of an alkyl radical to the styrene, followed by a metal-mediated coupling of the resulting benzylic radical with the amine. nih.gov

Synthesis of Methylsulfanyl-Substituted Phenyl Precursors

The successful synthesis of the target amine relies on the availability of appropriately functionalized aromatic precursors, primarily 2-(methylsulfanyl)benzaldehyde or 2-(methylsulfanyl)benzyl alcohol/halide.

Introduction of the Methylsulfanyl Group onto Aromatic Systems

The methylsulfanyl (-SCH₃) group can be introduced onto an aromatic ring through several established methods. A common strategy involves the methylation of a thiophenol. For example, thiophenol can be deprotonated with a base like sodium hydroxide (B78521) and subsequently reacted with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) to form thioanisole (B89551).

Another powerful method involves the use of diazonium salts, derived from the corresponding aniline. The Sandmeyer-type reaction of an aromatic diazonium salt with methylthiocopper (CuSCH₃) can effectively introduce the methylthio group.

Functionalization of Thioanisole Derivatives

To generate the specific ortho-substituted precursors required for the synthesis of this compound, functionalization of the parent compound, thioanisole (methylsulfanylbenzene), is necessary. nist.gov

Directed ortho-Metalation (DoM): This is a premier strategy for achieving regioselective functionalization of aromatic rings. wikipedia.orgunblog.fr The methylsulfanyl group is a "directing metalation group" (DMG). It contains a heteroatom (sulfur) that can coordinate to a strong organolithium base, such as n-butyllithium (n-BuLi). baranlab.org This coordination directs the base to deprotonate the closest (ortho) position on the aromatic ring, forming a highly reactive aryllithium intermediate. wikipedia.org

This ortho-lithiated species can then be quenched with a suitable electrophile to install the desired functional group.

To form 2-(methylsulfanyl)benzaldehyde: The ortho-lithiated thioanisole can be reacted with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

To form 2-(methylsulfanyl)benzyl alcohol: The intermediate can be reacted with formaldehyde. The resulting benzyl alcohol can then be oxidized to the aldehyde (for reductive amination) or converted to a benzyl halide (for nucleophilic substitution).

Table 2: General Scheme for Directed ortho-Metalation of Thioanisole
StepDescriptionReagentsIntermediate/Product
1Coordination and DeprotonationThioanisole, n-BuLi (often with TMEDA)2-Lithio-1-(methylsulfanyl)benzene
2aFormylation (for Aldehyde)N,N-Dimethylformamide (DMF), then acidic workup2-(Methylsulfanyl)benzaldehyde
2bHydroxymethylation (for Alcohol)Formaldehyde (HCHO), then acidic workup[2-(Methylsulfanyl)phenyl]methanol

This DoM strategy provides excellent regiocontrol, which is often difficult to achieve with traditional electrophilic aromatic substitution methods on thioanisole, as those can lead to mixtures of ortho and para products. wku.edulibretexts.orgmsu.edu

Derivatization Strategies for this compound

The structural backbone of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. These derivatization strategies primarily target the secondary amine, the phenyl ring, and the methylsulfanyl group, allowing for systematic exploration of structure-activity relationships in medicinal chemistry and materials science.

The secondary amine nitrogen in this compound is a nucleophilic center that readily participates in alkylation and acylation reactions. These reactions are fundamental for introducing a wide variety of substituents, thereby modulating the compound's steric and electronic properties.

Acylation Reactions: Acylation of the secondary amine is a common strategy to form corresponding amides. This transformation is typically achieved by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides. savemyexams.comtuttee.co The reaction proceeds through a nucleophilic addition-elimination mechanism, where the nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. savemyexams.com The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride (HCl) byproduct formed when using acyl chlorides. simply.scienceyoutube.com This prevents the protonation of the starting amine, which would render it non-nucleophilic.

Acyl chlorides are highly reactive acylating agents, ensuring good yields for the conversion to N-acyl derivatives. tuttee.cosimply.science For example, the reaction of this compound with acetyl chloride would yield N-acetyl-N-methyl-1-(2-(methylsulfanyl)phenyl)methanamine. The choice of the acylating agent allows for the introduction of various acyl groups, from simple alkyl chains to complex aromatic and heterocyclic moieties.

ReagentProduct ClassReaction Conditions
Acyl Halide (e.g., Acetyl Chloride)N-Acyl AmidePresence of a base (e.g., pyridine, triethylamine)
Acid Anhydride (e.g., Acetic Anhydride)N-Acyl AmideOften requires heating
Alkyl Halide (e.g., Methyl Iodide)Tertiary AmineBase, solvent (e.g., THF, ACN)

This table provides a summary of common alkylation and acylation reactions at the secondary amine nitrogen.

Alkylation Reactions: N-alkylation of the secondary amine leads to the formation of tertiary amines. This can be accomplished using various alkylating agents, such as alkyl halides. Reductive amination, another key method for amine synthesis, can also be adapted for N-alkylation. acs.orggctlc.org

The aromatic phenyl ring of this compound analogues can be functionalized using powerful transition metal-catalyzed cross-coupling reactions. To perform these reactions, the phenyl ring must first be functionalized with a suitable group, such as a halide (Br, I) or a sulfonate (e.g., triflate, mesylate), which can then participate in coupling.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. It typically involves the reaction of an aryl halide or sulfonate with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. For an analogue like ({[2-(methylsulfanyl)-5-bromophenyl]methyl})methanamine, the bromine atom can be replaced with various aryl, heteroaryl, or alkyl groups.

The general catalytic cycle for a Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) complex (Ar-Pd-X).

Transmetalation: The organoboron reagent (R-B(OR')₂) reacts with the palladium(II) complex in the presence of a base, transferring the organic group 'R' to the palladium to form an Ar-Pd-R complex.

Reductive Elimination: The Ar-Pd-R complex eliminates the final product (Ar-R), regenerating the palladium(0) catalyst.

This methodology allows for the introduction of diverse substituents onto the phenyl ring, significantly expanding the chemical space accessible from the core structure. For instance, coupling a bromo-substituted analogue with phenylboronic acid would yield a biphenyl (B1667301) derivative.

Coupling ReactionElectrophile (on analogue)NucleophileCatalyst SystemProduct Type
Suzuki-MiyauraAryl Halide (Br, I), Aryl SulfonateBoronic Acid/EsterPd catalyst (e.g., Pd(PPh₃)₄), BaseBiaryl, Aryl-Alkyl
Buchwald-HartwigAryl Halide (Br, I), Aryl SulfonateAmine, AmidePd catalyst, Ligand, BaseAryl Amine

This table illustrates examples of cross-coupling reactions applicable to functionalized analogues of the title compound.

The methylsulfanyl (-SCH₃) group, a thioether, is susceptible to various chemical transformations, most notably oxidation. This allows for the conversion of the thioether to sulfoxides and sulfones, which have different electronic and steric properties and can act as hydrogen bond acceptors.

Oxidation to Sulfoxides and Sulfones: The oxidation of thioethers is a common and important reaction. acsgcipr.org Careful control of reaction conditions and the stoichiometry of the oxidizing agent can allow for selective oxidation to either the sulfoxide (B87167) or the sulfone. rsc.orgresearchgate.net

Sulfoxide Formation: Oxidation of the methylsulfanyl group to a methylsulfinyl group (-S(O)CH₃) can be achieved using one equivalent of a mild oxidizing agent. Common reagents for this selective oxidation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA). acsgcipr.orgorganic-chemistry.org The resulting sulfoxide introduces a chiral center at the sulfur atom.

Sulfone Formation: Further oxidation of the sulfoxide, or direct oxidation of the thioether with an excess of a strong oxidizing agent, yields the corresponding methylsulfonyl group (-SO₂CH₃). acsgcipr.orgrsc.orgresearchgate.net Reagents like excess H₂O₂ or potassium permanganate (B83412) (KMnO₄) are effective for this transformation. Sulfones are stable, polar functional groups that can significantly alter a molecule's solubility and biological activity.

The oxidation state of the sulfur atom can be selectively controlled, as shown in the table below.

TransformationReagent(s)Product Functional Group
Thioether to Sulfoxide1 eq. H₂O₂, m-CPBAMethylsulfinyl (-S(O)CH₃)
Thioether to Sulfone≥2 eq. H₂O₂, KMnO₄Methylsulfonyl (-SO₂CH₃)
Sulfoxide to SulfoneH₂O₂, m-CPBAMethylsulfonyl (-SO₂CH₃)

This table summarizes the key oxidation reactions of the methylsulfanyl group.

Stereoselective Synthesis Approaches for Chiral Analogues

Creating chiral analogues of this compound, where the carbon atom of the benzylic methylene (B1212753) group becomes a stereocenter, requires stereoselective synthesis methods. Asymmetric synthesis is crucial in pharmaceutical development as different enantiomers of a chiral drug can have vastly different pharmacological activities.

One prominent approach is the asymmetric addition to imines. Chiral benzylamines can be synthesized through the enantioselective addition of nucleophiles to N-sulfonyl aldimines. nih.gov For instance, a copper-catalyzed enantioselective aza-Friedel–Crafts reaction between a phenol (B47542) and an N-sulfonyl aldimine can produce chiral secondary benzylamines with high enantioselectivity (up to 99% ee). nih.gov

Another powerful technique is the asymmetric hydrogenation of prochiral enamines or imines, using chiral transition metal catalysts (e.g., based on rhodium or iridium with chiral phosphine (B1218219) ligands). This method can reduce a C=N double bond to a C-N single bond while controlling the stereochemistry of the newly formed chiral center.

Furthermore, the use of chiral auxiliaries, such as tert-butanesulfinamide developed by Ellman, is a widely applied strategy for the asymmetric synthesis of a vast array of amines. yale.edu This involves the condensation of the chiral sulfinamide with an aldehyde to form a chiral N-sulfinyl imine. Subsequent diastereoselective addition of a nucleophile (e.g., a Grignard reagent or an organolithium) to the imine, followed by acidic removal of the auxiliary, affords the chiral primary or secondary amine in high enantiomeric purity. yale.edu

Application of Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact and improve safety and efficiency. epa.gov The synthesis of this compound and its analogues can be made more sustainable by incorporating these principles. reachemchemicals.comworldpharmatoday.com

Key green chemistry principles applicable to these syntheses include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. epa.govrsc.org For example, catalytic reactions are preferred over stoichiometric ones.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO₂, or performing reactions under solvent-free conditions. mdpi.com

Catalysis: Employing catalytic reagents instead of stoichiometric ones minimizes waste. epa.gov This is particularly relevant in cross-coupling reactions and asymmetric hydrogenations, where small amounts of a catalyst can generate large quantities of product. Biocatalysis, using enzymes, offers a highly selective and environmentally benign alternative for many transformations. worldpharmatoday.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. epa.gov Technologies like microwave irradiation or flow chemistry can sometimes enhance reaction rates and reduce energy requirements compared to conventional heating. mdpi.com

Use of Renewable Feedstocks: Sourcing starting materials from renewable biomass rather than depletable fossil fuels is a long-term goal for sustainable chemistry. epa.govrsc.org

By evaluating synthetic pathways using green metrics like Process Mass Intensity (PMI) and E-Factor, chemists can quantitatively assess the environmental footprint of a process and identify areas for improvement. rsc.org Adopting these principles leads to more sustainable and cost-effective manufacturing of fine chemicals and pharmaceutical intermediates. reachemchemicals.comacs.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C9H13NS, the theoretical exact mass of the protonated molecule [M+H]+ can be calculated. This experimental value is then compared to the theoretical mass, with a minimal mass error (typically < 5 ppm) confirming the molecular formula.

In the analysis of related 2-(benzylthio)pyrimidine derivatives, HRMS (ESI) has been successfully employed to confirm their molecular formulas. For instance, a derivative with the formula C21H23N2O2S yielded an [M+H]+ ion at m/z 367.1570, closely matching the calculated mass of 367.1576. scirp.org Similarly, for N,N-dimethylbenzothioamide derivatives, HRMS (ESI) provided precise mass measurements, such as a found [M+H]+ of 184.0592 for a calculated mass of 184.0597 for C9H10FNS+. beilstein-journals.org These examples underscore the power of HRMS to provide definitive evidence for the elemental composition of novel compounds, a critical first step in their structural elucidation.

Table 1: Illustrative HRMS Data for Related Amine and Thioether Compounds

Compound Molecular Formula Ion Calculated m/z Found m/z
N-Methylbenzylamine C8H11N [M+H]+ 122.0964 122.0966
N-Methyl-2-(methylthio)aniline C8H11NS [M+H]+ 169.0634 169.08 (GC-MS)

Note: Data for N-Methylbenzylamine and N-Methyl-2-(methylthio)aniline are derived from public databases and related literature. nih.govrsc.org Data for the pyrimidine (B1678525) derivative is from published research. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. Through the analysis of 1H and 13C NMR spectra, as well as multi-dimensional experiments, the connectivity and spatial arrangement of atoms within a molecule can be determined.

1H NMR Chemical Shift Analysis and Scalar Coupling Constants

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, benzylic, N-methyl, and S-methyl protons. The aromatic protons would appear in the range of δ 7.0-7.5 ppm, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The benzylic protons (CH2) would likely appear as a singlet around δ 3.7-4.3 ppm. The N-methyl protons (NCH3) are expected as a singlet around δ 2.4-2.9 ppm, and the S-methyl protons (SCH3) as a singlet around δ 2.3-2.5 ppm.

For the closely related compound, N-Methyl-2-(methylthio)aniline, the following 1H NMR data has been reported (400 MHz, CDCl3): δ 7.44 – 7.40 (m, 1H), 7.25 (ddd, J = 8.1, 7.4, 1.6 Hz, 1H), 6.69 (td, J = 7.5, 1.3 Hz, 1H), 6.64 (dd, J = 8.1, 1.0 Hz, 1H), 2.93 (s, 3H, NCH3), 2.35 (s, 3H, SCH3). rsc.org This data provides a strong basis for the interpretation of the spectrum of the target compound. The scalar coupling constants (J values) observed in the aromatic region are crucial for assigning the specific positions of the protons on the aromatic ring.

Table 2: Expected 1H NMR Chemical Shifts and Multiplicities for this compound

Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic-H 7.0 - 7.5 Multiplet
Benzylic-CH2 3.7 - 4.3 Singlet
N-Methyl-CH3 2.4 - 2.9 Singlet

13C NMR Carbon Chemical Shifts and Multiplicities

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the aromatic carbons are expected to resonate in the region of δ 125-140 ppm. The benzylic carbon (CH2) would likely appear around δ 50-60 ppm. The N-methyl carbon (NCH3) is anticipated around δ 30-40 ppm, and the S-methyl carbon (SCH3) around δ 15-25 ppm.

In the case of N-Methyl-2-(methylthio)aniline, the reported 13C NMR data (101 MHz, CDCl3) shows signals at δ 148.46, 129.59, 128.84, 124.23, 116.26, 109.99 (aromatic carbons), and 30.20 (N-methyl carbon). rsc.org For N-methylbenzylamine, the N-methyl carbon appears around δ 34 ppm and the benzylic carbon at δ 56 ppm. nih.gov This information from analogous compounds allows for a confident prediction of the 13C NMR spectrum of the target molecule.

Table 3: Expected 13C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (δ, ppm)
Aromatic C-S 135 - 140
Aromatic C-H 125 - 130
Benzylic-CH2 50 - 60
N-Methyl-CH3 30 - 40

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Elucidating Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, particularly within the aromatic ring, by showing cross-peaks between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This would definitively link the proton signals of the benzylic, N-methyl, and S-methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity between the different fragments of the molecule, for example, showing a correlation from the benzylic protons to the aromatic carbons and the N-methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule in solution, for instance, by observing through-space interactions between the benzylic protons and the aromatic protons.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. surfacesciencewestern.com

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine is anticipated in the region of 3300-3500 cm-1. The C-H stretching vibrations of the aromatic and aliphatic groups would appear around 3000-3100 cm-1 and 2800-3000 cm-1, respectively. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm-1 region. The C-N stretching vibration would likely be observed in the 1000-1250 cm-1 range. The C-S stretching vibration typically appears as a weak band in the 600-800 cm-1 region.

FT-Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds. surfacesciencewestern.com Therefore, the C-S and S-CH3 vibrations may be more prominent in the Raman spectrum. The aromatic ring vibrations are also typically strong in the Raman spectrum. By comparing the experimental FT-IR and FT-Raman spectra with those of related compounds and with theoretical calculations, a detailed assignment of the vibrational modes can be achieved. nih.govscialert.netnih.govprimescholars.com

Table 4: Expected Vibrational Frequencies for this compound

Functional Group Vibration Mode Expected Wavenumber (cm-1)
N-H Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2800 - 3000
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1000 - 1250

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule, from which bond lengths, bond angles, and torsion angles can be accurately measured.

While a crystal structure for this compound is not publicly available, analysis of related structures provides insight into the expected solid-state conformation. For example, the crystal structure of a mercury(II) complex of an N-benzyl-N,N,N-trimethylethane-1,2-diamine derivative reveals details about the coordination geometry and intermolecular interactions. researchgate.net In the solid state, molecules of this compound would likely be packed in a way that maximizes intermolecular interactions, such as hydrogen bonding involving the N-H group and C-H···π interactions. The conformation of the molecule in the solid state, particularly the torsion angles around the C-C and C-N bonds, would be of significant interest for understanding its potential for forming different crystalline polymorphs.

Table 5: List of Compounds Mentioned

Compound Name
This compound
N-Methylbenzylamine
N-Methyl-2-(methylthio)aniline
2-(benzylthio)pyrimidine
N,N-dimethylbenzothioamide

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

The molecular geometry of the [2-(methylsulfanyl)phenyl] moiety was determined with high precision. In the analogue N-[2-(Methylsulfanyl)phenyl]-2-sulfanylbenzamide, the sulfur atom of the methylsulfanyl group is bonded to a methyl carbon and an aromatic carbon of the phenyl ring. The S—C(sp³) bond distance involving the methyl group is observed to be slightly longer than the S—C(sp²) bond to the aromatic ring. nih.gov

Key structural parameters for the [2-(methylsulfanyl)phenyl] fragment within the derivative are presented below.

Interactive Table: Selected Bond Lengths

Bond Length (Å)
S1—C1 1.7708 (17)
S1—C8 1.7876 (19)
C1—C2 1.393 (2)
C1—C6 1.400 (2)
C2—C3 1.389 (3)

Data corresponds to N-[2-(Methylsulfanyl)phenyl]-2-sulfanylbenzamide. nih.gov

Interactive Table: Selected Bond Angles

Angle Value (°)
C1—S1—C8 102.79 (9)
C2—C1—S1 120.01 (14)
C6—C1—S1 119.89 (13)
C6—C1—C2 120.10 (16)
C3—C2—C1 119.8 (2)

Data corresponds to N-[2-(Methylsulfanyl)phenyl]-2-sulfanylbenzamide. nih.gov

Torsion angles define the three-dimensional conformation of the molecule, particularly the orientation of the methylsulfanyl group relative to the plane of the phenyl ring.

Interactive Table: Selected Torsion Angles

Angle Value (°)
C8—S1—C1—C2 -85.73 (17)
C8—S1—C1—C6 95.32 (17)
S1—C1—C2—C3 178.96 (15)

Data corresponds to N-[2-(Methylsulfanyl)phenyl]-2-sulfanylbenzamide. nih.gov

Analysis of Crystal Packing and Supramolecular Assembly

The arrangement of molecules in the crystalline solid-state, known as crystal packing, is governed by intermolecular forces. In the crystal structure of the derivative N-[2-(Methylsulfanyl)phenyl]-2-sulfanylbenzamide, the molecules organize into a well-defined supramolecular assembly. nih.gov

The dominant interaction guiding the crystal packing is an intermolecular hydrogen bond between the sulfanyl (B85325) H-atom of one molecule and the carbonyl O-atom of a neighboring molecule. This repeated interaction connects the individual molecules into one-dimensional, infinite zigzag chains that propagate along the c-axis of the unit cell. nih.gov This ordered, chain-like assembly is a key feature of the supramolecular structure of this derivative.

Characterization of Non-Covalent Interactions, including Hydrogen Bonding and C-H...O interactions

Non-covalent interactions are crucial in dictating molecular conformation and stabilizing crystal structures. The crystal structure of N-[2-(Methylsulfanyl)phenyl]-2-sulfanylbenzamide reveals a combination of classical and non-classical hydrogen bonds. nih.gov

A significant intramolecular hydrogen bond is observed where the sulfur atom of the methylsulfanyl group (S1) acts as an acceptor for the hydrogen from the adjacent amido group (N-H). This type of N—H···S interaction is frequently studied for its role in the folding of proteins containing methionine or cysteine residues. nih.gov

In addition to the intermolecular S—H···O hydrogen bond that drives the supramolecular assembly, a non-classical intramolecular hydrogen bond of the C—H···O type is also present. nih.gov The geometric details of these key non-covalent interactions are summarized in the table below.

Interactive Table: Hydrogen Bond Geometry

D—H···A D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Type
N1—H1···S1 0.82(2) 2.37(2) 2.9150(14) 122(2) Intramolecular
C14—H14···O1 0.95 2.31 2.949(2) 123 Intramolecular
S2—H2···O1(i) 1.30(3) 2.32(3) 3.5976(14) 166(2) Intermolecular

D: donor atom; A: acceptor atom. Symmetry code: (i) x, -y+3/2, z-1/2. Data corresponds to N-[2-(Methylsulfanyl)phenyl]-2-sulfanylbenzamide. nih.gov

Applications and Broader Context in Organic Synthesis and Materials Chemistry

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The strategic placement of reactive amine and sulfur functionalities makes Methyl({[2-(methylsulfanyl)phenyl]methyl})amine a valuable intermediate for constructing elaborate organic molecules. Its utility is most pronounced in the synthesis of heterocyclic systems and chiral molecules essential for asymmetric synthesis.

The inherent structure of this compound makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic compounds. rsc.orgmdpi.com The amine group provides a nucleophilic center, while the adjacent methylsulfanyl group can be manipulated or serve as a directing group in cyclization strategies. mdpi.com Synthetic chemists can leverage this precursor to build fused ring systems, which are common motifs in pharmaceuticals and biologically active compounds. mdpi.com

For instance, intramolecular cyclization reactions, potentially involving oxidation of the sulfur atom followed by nucleophilic attack from the nitrogen, could lead to the formation of benzothiazine derivatives. Furthermore, multi-component reactions involving this amine can yield complex heterocyclic scaffolds in a single step. semanticscholar.orgresearchgate.net The versatility of this compound allows for the generation of a library of heterocyclic structures by varying the reaction partners and conditions. sigmaaldrich.com

Potential Heterocyclic ScaffoldSynthetic StrategyKey Reaction Type
1,4-Benzothiazine DerivativesIntramolecular cyclization via oxidation/activation of the sulfur atom.Cyclocondensation
Fused Pyrimidine (B1678525) SystemsReaction with 1,3-dicarbonyl compounds or their equivalents.Condensation/Annulation
Substituted Indole (B1671886) AnaloguesFischer indole synthesis-type reactions with appropriate carbonyl compounds.Condensation/Rearrangement
QuinolinesReaction with α,β-unsaturated carbonyl compounds.Friedländer Annulation

While this compound is itself achiral, it serves as an excellent foundational scaffold for the synthesis of chiral auxiliaries and ligands. kyoto-u.ac.jp The amine functionality provides a convenient handle for introducing chirality. This can be achieved by reacting the amine with enantiopure reagents, such as chiral epoxides, carboxylic acids, or sulfinyl chlorides, to generate diastereomeric products that can be separated.

The resulting chiral molecules, which incorporate both a nitrogen and a sulfur atom, are highly sought after as ligands for asymmetric catalysis. nih.gov The bidentate N,S-chelation motif is crucial in creating a well-defined and rigid chiral environment around a metal center, which is essential for inducing high enantioselectivity in catalytic transformations.

Chiral Moiety SourceResulting Chiral Ligand TypePotential Application
(R)- or (S)-Styrene oxideChiral Amino-alcohol LigandAsymmetric reduction of ketones
(R)- or (S)-Mandelic acidChiral Amide LigandAsymmetric conjugate additions
Enantiopure BINOL-derived phosphatesChiral Phosphoramide LigandAsymmetric C-H functionalization
(1R,2S)-EphedrineChiral β-Amino Alcohol LigandAsymmetric alkylation of aldehydes

Applications in Coordination Chemistry

The presence of both a soft sulfur donor and a borderline nitrogen donor makes this compound an attractive ligand in coordination chemistry. It can act as a bidentate chelating agent, forming stable complexes with a variety of transition metals. acs.orgresearchgate.net

The synthesis of metal complexes with this ligand is typically straightforward, involving the reaction of this compound with a suitable metal salt in an appropriate solvent. The ligand can form stable five-membered chelate rings with metal ions, a favored conformation in coordination chemistry. researchgate.net A wide array of complexes can be designed by varying the metal center (e.g., Pd, Pt, Cu, Ni, Co) and the counter-ions, leading to complexes with diverse geometries, oxidation states, and physical properties. mdpi.comnih.gov

The coordination of this compound to a metal center involves the formation of distinct metal-sulfur (M-S) and metal-nitrogen (M-N) bonds. nih.gov According to the Hard and Soft Acids and Bases (HSAB) principle, the soft thioether sulfur atom exhibits a strong preference for soft metal ions like Pd(II), Pt(II), and Cu(I), while the borderline secondary amine nitrogen can coordinate effectively to a broader range of metals, including harder ions like Fe(II) and Co(II). researchgate.net

Metal IonHSAB CharacterExpected M-S InteractionExpected M-N InteractionPotential Complex Geometry
Pd(II), Pt(II)Soft AcidStrong, CovalentModerately StrongSquare Planar
Cu(I), Ag(I)Soft AcidStrong, CovalentModerateLinear or Tetrahedral
Ni(II), Co(II)Borderline AcidModerateStrongSquare Planar or Tetrahedral
Fe(II), Ru(II)Borderline AcidModerateStrongOctahedral

Metal complexes derived from N,S-bidentate ligands are of significant interest for their catalytic activity. The electronic and steric properties of the this compound ligand can be fine-tuned to influence the efficiency and selectivity of catalytic processes. For example, palladium complexes bearing this ligand are promising candidates for catalyzing cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations in modern organic synthesis.

Furthermore, complexes of other metals like ruthenium or rhodium could be investigated for their potential in hydrogenation, transfer hydrogenation, and oxidation reactions. researchgate.net The defined coordination sphere and stability of these complexes make them excellent platforms for studying reaction mechanisms and developing novel, highly efficient catalysts for a range of chemical transformations. nih.gov

Potential as Precursors for Advanced Functional Materials

The unique structural features of this compound, which combine a flexible aminomethyl group with a sulfur-containing aromatic ring, make it an interesting candidate as a precursor for advanced functional materials. The presence of both a nucleophilic secondary amine and a modifiable aromatic ring allows for its integration into larger, more complex molecular architectures with specific functions.

Integration into Photoresponsive Systems (e.g., azo-derivatives with methylsulfanylphenyl moieties)

Photoresponsive systems are materials that can change their properties upon exposure to light. Azo dyes, which contain one or more azo groups (-N=N-), are a prominent class of photoresponsive molecules. The synthesis of azo dyes often involves the diazotization of an aromatic amine followed by coupling with an electron-rich coupling component.

While specific studies on the integration of this compound into photoresponsive systems are not extensively documented in publicly available literature, the general principles of azo dye synthesis can be applied. For instance, derivatives of this compound could be envisioned where the aromatic ring is functionalized with an amino group, which could then be diazotized and coupled with another aromatic system. The methylsulfanyl group (-SMe) on the phenyl ring can influence the electronic properties of the resulting azo dye, potentially affecting its color, photo-switching behavior, and stability. The synthesis of azo dyes derived from various heterocyclic scaffolds has been a subject of significant research. nih.govmdpi.comresearchgate.netmdpi.com

The general reaction for the formation of an azo dye is depicted below: Ar-NH₂ + HNO₂ + H⁺ → [Ar-N≡N]⁺ + 2H₂O [Ar-N≡N]⁺ + Ar'-H → Ar-N=N-Ar' + H⁺

Where Ar is an aromatic group and Ar'-H is an electron-rich aromatic compound.

Exploration in Optoelectronic or Supramolecular Materials

The sulfur atom in the methylsulfanyl group and the nitrogen atom in the amine group of this compound can act as coordination sites for metal ions. This property makes it a potential building block for coordination polymers and metal-organic frameworks (MOFs), which are classes of materials with applications in optoelectronics and supramolecular chemistry. The ability of benzylamine (B48309) derivatives to form structured assemblies is a key aspect of supramolecular chemistry. mdpi.com

Furthermore, the aromatic ring system can be modified to tune the electronic properties of the molecule, potentially leading to materials with interesting photophysical characteristics such as fluorescence or phosphorescence. The principles of supramolecular chemistry rely on non-covalent interactions to build larger assemblies, and the structure of this compound offers possibilities for hydrogen bonding and π-π stacking interactions. nwhitegroup.com

Design Principles in Chemical Biology (excluding direct biological activity and clinical aspects)

In the realm of chemical biology, the precise control of molecular shape and electronic properties is crucial for designing molecules that can interact specifically with biological macromolecules. This compound serves as a scaffold that illustrates key design principles.

Conformational Restriction and Its Role in Molecular Design ("Magic Methyl Effect")

Conformational restriction is a strategy used in medicinal chemistry and chemical biology to improve the properties of a molecule by reducing its flexibility. A more rigid molecule may have a higher affinity for its target and can provide a clearer understanding of the bioactive conformation. While this compound itself is relatively flexible, its derivatives can be designed to have restricted conformations. For example, incorporating the aminomethyl side chain into a cyclic framework can limit the rotational freedom. nih.gov Studies on related benzylamine analogues have shown that conformational restriction can significantly impact their interaction with biological targets. nih.gov

The "Magic Methyl Effect" refers to the often significant and unpredictable improvement in a molecule's properties (such as binding affinity or metabolic stability) upon the introduction of a methyl group. While not directly applicable to the parent compound, the concept is relevant when considering derivatives of this compound. The strategic placement of a methyl group on the aromatic ring or the aminomethyl side chain could influence the molecule's conformation and its interactions with its environment. The "magic methyl effect" has been noted in other complex molecules where a methyl group contributes to increased potency. ualberta.ca

Modulation of Molecular Recognition through Substituent Effects

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. The substituents on a molecule play a critical role in determining its molecular recognition properties. In this compound, the methylsulfanyl group at the ortho position of the benzylamine can influence the molecule's conformation and electronic distribution.

The sulfur atom can act as a hydrogen bond acceptor, and its size and polarizability can lead to specific steric and electronic interactions. By modifying the substituents on the aromatic ring, it is possible to systematically alter the molecule's electrostatic potential and shape, thereby modulating its ability to be recognized by other molecules or molecular assemblies. The effects of different substituents on the properties of benzylamines have been a subject of study. mdpi.comopenmedicinalchemistryjournal.com

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes to Access Enantiopure Methyl({[2-(methylsulfanyl)phenyl]methyl})amine Analogues

The synthesis of chiral amines is a significant focus in medicinal and materials chemistry. Future work could concentrate on developing novel asymmetric methods to produce enantiomerically pure analogues of this compound. While traditional methods exist, modern approaches offer greater efficiency and stereoselectivity.

Key research avenues include:

Biocatalysis : The use of enzymes, such as transaminases, offers a green and highly selective method for producing chiral amines. researchgate.net Research could explore the use of engineered ω-transaminases for the asymmetric amination of a suitable prochiral ketone precursor, which could provide access to either the (R)- or (S)-enantiomer with high enantiomeric excess. mdpi.com

Organocatalysis : Chiral phosphoric acids or other organocatalysts could be employed in Pictet-Spengler-type reactions or reductive aminations to achieve high levels of asymmetric induction. mdpi.com

Chiral Ligand-Metal Catalysis : Asymmetric hydrogenation or transfer hydrogenation of a corresponding imine precursor using catalysts based on chiral ligands (e.g., those derived from BINAP or DuPhos) would be a powerful strategy for accessing enantiopure analogues.

Exploration of Organometallic Chemistry Involving Direct Metalation of the Methylsulfanyl Group

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The amine and methylsulfanyl groups in this compound can both act as directed metalation groups (DMGs), which coordinate to an organolithium reagent and direct deprotonation to a nearby position. wikipedia.orgbaranlab.org

Future studies could investigate:

Regioselectivity of Lithiation : A systematic study to determine the regioselectivity of deprotonation using strong bases like n-butyllithium or sec-butyllithium would be valuable. The interplay between the N-methylaminomethyl group and the S-methyl group as directing influences could lead to selective functionalization at either the C3 or C6 position of the aromatic ring.

Synthesis of Novel Derivatives : By trapping the resulting aryllithium intermediate with various electrophiles, a wide array of novel substituted analogues could be synthesized. wikipedia.org This would provide access to compounds with tailored electronic and steric properties for applications in materials science or as complex ligands.

Transmetalation Reactions : The generated aryllithium species could undergo transmetalation with other metals (e.g., Zn, B, Sn) to participate in transition-metal-catalyzed cross-coupling reactions, further expanding the synthetic utility. baranlab.org

Advanced In-Situ Spectroscopic Monitoring of Reactions involving the Compound

To fully understand and optimize reactions involving this compound, the application of advanced in-situ spectroscopic techniques is crucial. These methods provide real-time data on reaction kinetics, the formation of intermediates, and the influence of reaction parameters. semanticscholar.org

Potential research directions include:

Real-Time Kinetic Analysis : Techniques like stopped-flow UV-Vis or rapid-scan FT-IR spectroscopy could be used to study the kinetics of fast reactions, such as metal complex formation or oxidation of the thioether group. rsc.org

Intermediate Identification : Low-temperature NMR spectroscopy could be employed to detect and characterize transient species, such as the aryllithium intermediates formed during directed metalation reactions.

Process Analytical Technology (PAT) : For larger-scale synthesis, in-situ monitoring with probes (e.g., ReactIR or Raman spectroscopy) can ensure reaction consistency, optimize yields, and enhance safety by providing continuous feedback on the reaction's progress. semanticscholar.org

Application of Flow Chemistry Methodologies for Scalable Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. mdpi.comnih.gov

Future research should explore:

Development of a Continuous Synthesis Protocol : A multi-step flow process could be designed for the synthesis of this compound itself, potentially involving the reduction of a corresponding amide or the reductive amination of 2-(methylsulfanyl)benzaldehyde. This could lead to higher throughput and purity compared to batch methods. beilstein-journals.orgresearchgate.net

Safe Handling of Hazardous Intermediates : Flow reactors are particularly well-suited for reactions involving unstable or hazardous intermediates, such as organolithium compounds in DoM reactions. rsc.org Generating and immediately consuming these species in a continuous stream minimizes risks associated with their accumulation.

High-Throughput Optimization : Automated flow systems can be used to rapidly screen a wide range of reaction conditions (temperature, pressure, residence time, stoichiometry) to quickly identify the optimal parameters for synthesis.

Development of Novel Catalytic Systems Based on this compound Derived Ligands

The presence of both a soft sulfur donor and a harder nitrogen donor makes this compound an attractive scaffold for a bidentate N,S-ligand. Such ligands are valuable in coordination chemistry and catalysis.

Areas for exploration include:

Coordination Chemistry : Synthesizing and characterizing coordination complexes with a variety of transition metals (e.g., Pd, Pt, Rh, Ir, Cu, Fe) would be the first step. nih.gov This would involve studying their structures, stability, and electronic properties.

Homogeneous Catalysis : These novel metal complexes could be screened as catalysts for a range of organic transformations. Potential applications include cross-coupling reactions (e.g., Suzuki, Heck), C-H activation, oxidation reactions, and asymmetric catalysis if chiral analogues of the ligand are used. nih.govnih.gov

Material Science : Ligands derived from this scaffold could be used to create metal-organic frameworks (MOFs) or functionalize nanoparticles, leading to new materials with interesting catalytic or electronic properties. nih.gov

Advanced Theoretical Modeling of Complex Reaction Networks and Spectroscopic Phenomena

Computational chemistry provides powerful insights into reaction mechanisms, transition states, and the properties of molecules and their complexes. whiterose.ac.uk

Future theoretical work could focus on:

Mechanism Elucidation : Density Functional Theory (DFT) calculations can be used to model the reaction pathways for the synthesis of this compound and its derivatives. This includes modeling the transition states in directed metalation or catalytic cycles to understand regioselectivity and reactivity. nih.gov

Predicting Ligand Properties : Computational methods can predict the geometric and electronic structures of metal complexes formed with this compound-derived ligands. This can help in designing ligands with optimal properties for specific catalytic applications.

Spectroscopic Correlation : Theoretical calculations can be used to predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra). nih.gov Correlating these predictions with experimental results can aid in the structural confirmation of new compounds and intermediates.

Q & A

Basic: What are the common synthetic routes for Methyl({[2-(methylsulfanyl)phenyl]methyl})amine, and how are intermediates characterized?

Answer:
The synthesis typically involves reductive amination or nucleophilic substitution. For example, coupling 2-(methylsulfanyl)benzyl chloride with methylamine under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Intermediates are characterized via ¹H/¹³C NMR to confirm regioselectivity and LC-MS to verify molecular weight. Critical steps include monitoring reaction progress via TLC and quenching excess reagents with aqueous workup. Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Basic: How is the crystal structure of this compound determined experimentally?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection at low temperatures (e.g., 200 K) minimizes thermal motion artifacts. Software suites like SHELX refine the structure using parameters such as R-factor (<0.05) and wR-factor (<0.10). Key metrics include bond angles (e.g., C-S-C = 100.3°) and torsion angles (e.g., C-S-C-C = 7.47°), which validate stereoelectronic effects .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Answer:
Discrepancies in bond lengths or angles may arise from disorder or twinning. Use SHELXL ’s TWIN and BASF commands to model twinning. For disorder, apply PART instructions to split sites. Validate refinement with Rint (<5%) and GOF (0.9–1.1). Cross-validate with DFT calculations (e.g., Gaussian09) to compare experimental vs. theoretical geometries. Contradictions in hydrogen bonding (e.g., N-H···S vs. N-H···N) require Hirshfeld surface analysis to prioritize dominant interactions .

Advanced: What strategies optimize the biological evaluation of this compound in enzyme inhibition studies?

Answer:
Use docking simulations (AutoDock Vina) to predict binding affinities to target enzymes (e.g., COX-2). Validate with IC50 assays (fluorescence polarization) at varying pH and ionic strength. Control for false positives via counter-screening against related enzymes (e.g., COX-1). Analyze dose-response curves (GraphPad Prism) to calculate Hill coefficients, ensuring cooperativity is absent. Structural analogs with electron-withdrawing groups (e.g., nitro) enhance selectivity .

Basic: Which spectroscopic techniques are critical for confirming the purity of this compound?

Answer:
¹H NMR (400 MHz, CDCl₃) identifies methyl groups (δ 2.1–2.3 ppm) and aromatic protons (δ 6.8–7.5 ppm). FT-IR confirms N-H stretches (~3300 cm⁻¹) and C-S bonds (~650 cm⁻¹). High-resolution MS (ESI+) verifies the molecular ion ([M+H]⁺, calculated within 2 ppm). Purity is quantified via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) .

Advanced: How are computational methods integrated into the design of this compound derivatives?

Answer:
DFT (B3LYP/6-311+G**) predicts electronic properties (HOMO-LUMO gaps) and reactive sites.Molecular dynamics (AMBER) simulates solvation effects on conformation.QSAR models (Partial Least Squares) correlate substituent effects (e.g., -SCH₃ vs. -OCH₃) with bioactivity. UseCrystalExplorer to analyze packing motifs and predict solubility. Validate computational results with experimental SC-XRD and solubility (shake-flask method) .

Advanced: What experimental design considerations mitigate synthetic challenges in scaling up this compound?

Answer:
For scale-up, replace hazardous solvents (e.g., DMF) with 2-MeTHF (biodegradable). Optimize catalyst loading (e.g., 5 mol% Pd/C for reductions) to minimize costs. Use DoE (Design of Experiments) to identify critical parameters (temperature, stoichiometry). Implement PAT (Process Analytical Technology) tools like inline FT-IR for real-time monitoring. Address exotherms with jacketed reactors and controlled addition rates .

Basic: How is the stability of this compound assessed under various storage conditions?

Answer:
Conduct accelerated stability studies (40°C/75% RH, 1–3 months). Analyze degradation via HPLC to detect oxidation products (e.g., sulfoxide). Use Karl Fischer titration to monitor moisture uptake. Store in amber vials under argon at –20°C for long-term stability. Excipients like trehalose (lyophilized formulations) enhance shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.